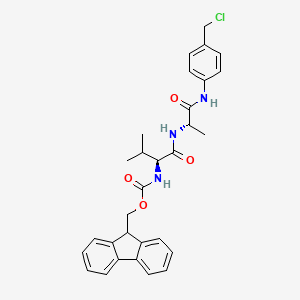

Fmoc-Val-Ala-PAB-Cl

Description

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32ClN3O4/c1-18(2)27(29(36)32-19(3)28(35)33-21-14-12-20(16-31)13-15-21)34-30(37)38-17-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,18-19,26-27H,16-17H2,1-3H3,(H,32,36)(H,33,35)(H,34,37)/t19-,27-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULJPVZASVCXRC-PPHZAIPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Fmoc-Val-Ala-PAB-OH

The most direct route involves chlorination of the hydroxyl group in Fmoc-Val-Ala-PAB-OH. Experimental data from analogous systems demonstrate that DMT-Cl serves as an effective chlorinating agent under anhydrous conditions.

Procedure :

-

Reaction Setup : Dissolve Fmoc-Val-Ala-PAB-OH (515.6 g/mol, 1.0 mmol) in 20 mL anhydrous pyridine under argon.

-

Chlorination : Add DMT-Cl (1.2 equiv, 2.74 mmol) dropwise at 0°C, then stir at room temperature for 12 hours.

-

Workup : Quench with ice-cold water, extract with dichloromethane (3 × 50 mL), and dry over Na₂SO₄.

Key Parameters :

The reaction leverages the nucleophilic displacement of the hydroxyl group by chloride, facilitated by pyridine’s base properties to neutralize HCl byproducts.

Solid-Phase Synthesis Using Phosphoramidite Chemistry

Adapting oligonucleotide synthesis techniques, this compound can be assembled on controlled pore glass (CPG) resins for improved purity.

Steps :

-

Resin Activation : Load 3’-amino-CPG resin (1.0 μmol) with Fmoc-Val-Ala phosphoramidite (0.1 M in CH₂Cl₂) using standard coupling cycles.

-

PAB-Cl Incorporation : Introduce N-(4-(chloromethyl)phenyl)acetamide (PAB-Cl) via phosphoramidite coupling (0.1 M in CH₃CN, 5-minute coupling time).

-

Deprotection : Cleave from resin using 50 mM K₂CO₃ in methanol (4 hours, 25°C).

Advantages :

-

Purity : Solid-phase synthesis reduces side reactions, achieving >90% purity post-HPLC.

-

Scalability : Batch sizes up to 10 mmol demonstrated in analogous systems.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Conditions :

| Column | C18, 5 μm, 4.6 × 250 mm |

| Solvent A | 0.1% TFA in H₂O |

| Solvent B | 0.1% TFA in CH₃CN |

| Gradient | 20% B → 80% B over 30 min |

| Flow Rate | 1.0 mL/min |

Results :

Mass Spectrometry

Electrospray Ionization (ESI-MS) :

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

| δ (ppm) | Assignment |

|---|---|

| 7.89 | Fmoc aromatic H |

| 4.52 | PAB-Cl CH₂ |

| 1.42 | Val isopropyl CH₃ |

¹³C NMR :

| Condition | Degradation Over 30 Days |

|---|---|

| -20°C (powder) | <2% |

| 25°C (DMSO) | 12% |

Sonication (10 minutes, 25 kHz) restores solubility without decomposition.

Applications in Targeted Therapeutics

Chemical Reactions Analysis

Nucleophilic Substitution with Tertiary Amines

Fmoc-Val-Ala-PAB-Cl reacts with tertiary amines to form quaternary ammonium salts, a key step in ADC assembly. The chloride group (-Cl) serves as a leaving group, facilitating nucleophilic attack by amines.

| Reaction Components | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Tertiary amine (e.g., NMM, DIPEA) | Room temperature, anhydrous DMF | Quaternary ammonium conjugate | >85% |

This reaction is pivotal for conjugating cytotoxic drugs to antibodies via amine-containing payloads. The Fmoc group provides temporary protection during synthesis, which is later removed under basic conditions (e.g., 20% piperidine in DMF) .

Bromination for Oligonucleotide Conjugation

This compound undergoes bromination with N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) to generate Fmoc-Val-Ala-PAB-Br, enabling phosphoramidite-based oligonucleotide conjugation :

This modification facilitates automated synthesis of enzyme-cleavable oligonucleotide-drug conjugates.

Cathepsin B-Mediated Cleavage

The Val-Ala dipeptide sequence is selectively cleaved by cathepsin B in lysosomes, releasing the cytotoxic payload:

Key Features :

Reactions with Thionyl Chloride

In industrial synthesis, Fmoc-Val-Ala-PAB reacts with thionyl chloride (SOCl₂) to form the active chloride derivative:

Conditions :

Stability and Side Reactions

Scientific Research Applications

Chemistry

In chemistry, Fmoc-Val-Ala-PAB-Cl is used as a linker in the synthesis of complex molecules, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protecting group for amines, allowing for the stepwise construction of peptides .

Biology

In biology, this compound is used in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells. The Val-Ala linker ensures that the drug is released only in the presence of Cathepsin B, which is overexpressed in many cancer cells .

Medicine

In medicine, this compound is crucial in the targeted delivery of chemotherapeutic agents. By linking drugs to antibodies, it allows for the selective targeting of cancer cells, minimizing the side effects on healthy tissues .

Industry

In the pharmaceutical industry, this compound is used in the large-scale production of ADCs. Its ability to form stable linkages and be cleaved under specific conditions makes it an essential component in the manufacture of targeted therapies .

Mechanism of Action

The mechanism of action of Fmoc-Val-Ala-PAB-Cl involves its role as a linker in ADCs. The Fmoc group protects the amine groups during peptide synthesis. Once the ADC reaches the target cell, the Val-Ala linker is cleaved by Cathepsin B, releasing the drug payload. This targeted release ensures that the cytotoxic drug affects only the cancer cells, reducing collateral damage to healthy cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Functional Differences

Reactivity :

- Cleavage Mechanism: All variants rely on lysosomal proteases (e.g., cathepsin B) to cleave the Val-Ala or Cit-containing dipeptide, triggering self-immolation of the PAB group .

Plasma Stability :

Notes

Data Consistency : Discrepancies exist in CAS numbers (e.g., incorrectly assigns CAS 1394238-92-6 to Fmoc-PEG₄-Val-Ala-PAB, which belongs to Fmoc-Val-Ala-PAB-PNP). Always verify CAS identifiers with primary sources .

Storage : Most compounds require storage at -20°C to prevent degradation .

Safety : Handle activated esters (e.g., -PNP, -PFP) in anhydrous conditions to avoid hydrolysis .

This analysis underscores the importance of selecting ADC linkers based on reactivity, stability, and enzymatic cleavage requirements. Further studies on Fmoc-Val-Ala-PAB-Cl should explore its conjugation efficiency and biocompatibility relative to established analogs.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing Fmoc-Val-Ala-PAB-Cl, and how do reaction conditions influence yield?

- Methodology : Synthesis involves three stages:

Fmoc Protection : Use Fmoc-Cl under alkaline conditions (e.g., NaHCO₃) to protect Valine’s amine group.

Peptide Coupling : Activate carboxyl groups with DCC/HOBt for Val-Ala bond formation.

PAB Conjugation : Link the dipeptide to PAB using similar coupling reagents.

- Critical Factors : Optimize stoichiometry, solvent polarity (e.g., DMF), and reaction time to minimize side products. HPLC is recommended for purification .

Q. How should this compound be stored to maintain stability during experiments?

- Guidelines :

- Powder : Store at -25 to -15°C in airtight, light-protected containers (3-year stability).

- Solution : Dissolve in anhydrous DMSO or DMF and store at -85 to -65°C (2-year stability).

- Handling : Avoid freeze-thaw cycles; centrifuge briefly before use to concentrate solids .

Q. What analytical techniques are critical for verifying this compound purity and structure?

- Methods :

- HPLC : Quantify purity (>98%) using reverse-phase chromatography with UV detection.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 515.60 g/mol for Fmoc-Val-Ala-PAB-OH analogs) .

- NMR : Validate structural integrity, particularly Fmoc and PAB moieties .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound in ADC synthesis?

- Approach :

- Catalyst Screening : Test alternatives to DCC/HOBt, such as EDCI/HOAt, to reduce racemization.

- Solvent Optimization : Compare DMF, THF, and dichloromethane for solubility and reaction kinetics.

- Real-Time Monitoring : Use LC-MS to track intermediate formation and adjust conditions dynamically .

Q. How can contradictions in plasma stability data for this compound-based linkers be resolved?

- Hypothesis Testing :

- Comparative Studies : Assess stability in human vs. murine plasma to identify species-specific protease activity.

- pH/Temperature Dependence : Test linker integrity under varying pH (5.0–7.4) and temperatures (4–37°C).

- Control Experiments : Use protease inhibitors (e.g., E-64) to isolate enzyme-specific cleavage .

Q. What experimental designs validate the enzyme-specific cleavage of this compound in targeted drug delivery?

- Protocol :

Enzyme Incubation : Expose the linker to cathepsin B, lysosomal extracts, or other proteases.

Release Kinetics : Quantify drug payload (e.g., MMAE) via fluorescence or LC-MS over time.

Selectivity Assays : Compare cleavage rates with non-target enzymes (e.g., trypsin) to confirm specificity .

Q. How do structural modifications (e.g., PEGylation) impact this compound’s stability and drug-release profile?

- Experimental Framework :

- PEG Variants : Synthesize analogs with PEG₄ spacers (e.g., Fmoc-PEG₄-Val-Ala-PAB) and compare plasma stability.

- Degradation Studies : Measure hydrolysis rates in buffer vs. enzyme-rich environments.

- ADC Efficacy : Evaluate cytotoxicity in vitro using tumor cell lines (e.g., HER2-positive cells) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.